molecular formula C22H27N5O4S2 B2591923 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021055-15-1

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2591923
CAS RN: 1021055-15-1
M. Wt: 489.61
InChI Key: BYLLVUCQAYQGSY-UHFFFAOYSA-N
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Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The specific synthesis process is not detailed in the available resources.

Scientific Research Applications

These applications highlight the compound’s potential in diverse fields, from neuroscience to cancer research. Further studies are needed to fully understand its mechanisms and therapeutic implications . Keep in mind that this is a rapidly evolving area, and ongoing research may uncover additional applications or refine existing ones. 🌟

Mechanism of Action

Target of Action

The primary target of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . The GIRK channels play a crucial role in maintaining the resting potential and controlling the excitability of neurons .

Mode of Action

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide affects the potassium ion concentration gradient across the cell membrane . This can influence various downstream biochemical pathways, particularly those involved in signal transduction in neurons .

Pharmacokinetics

It has been reported that compounds with similar structure display nanomolar potency as girk1/2 activators with improved metabolic stability .

Result of Action

The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide leads to hyperpolarization of the cell. This decreases the cell’s excitability, which can have various molecular and cellular effects depending on the specific type of cell and its role in the body .

Future Directions

The future directions for this compound involve further understanding its role as a potential therapeutic target. Despite the lack of selective and brain-penetrant pharmacological tool compounds, there is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes and as potential targets for numerous indications .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4S2/c1-15-20-17(22(28)23-5-6-26-7-9-31-10-8-26)13-18(19-3-2-11-32-19)24-21(20)27(25-15)16-4-12-33(29,30)14-16/h2-3,11,13,16H,4-10,12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLLVUCQAYQGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCN4CCOCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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